Cas no 69626-75-1 (Benzofuran, 2-iodo-)

Benzofuran, 2-iodo- 化学的及び物理的性質
名前と識別子
-
- Benzofuran, 2-iodo-
- 2-iodo-1-benzofuran
- 2-iodobenzofuran
- BS-51676
- iodobenzofuran
- DTXSID50550702
- D83864
- WIBOBANRAWSQLV-UHFFFAOYSA-N
- YSWG268
- CS-0146181
- A917984
- 2-iodo-benzofuran
- FT-0711242
- SCHEMBL3452249
- MFCD18451197
- WLZ3233
- 69626-75-1
- EN300-646203
- DA-03493
-
- MDL: MFCD18451197
- インチ: InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
- InChIKey: WIBOBANRAWSQLV-UHFFFAOYSA-N
- ほほえんだ: IC1=CC2=CC=CC=C2O1
計算された属性
- せいみつぶんしりょう: 243.93805
- どういたいしつりょう: 243.93851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 13.1Ų
じっけんとくせい
- PSA: 13.14
Benzofuran, 2-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA811-50mg |
Benzofuran, 2-iodo- |
69626-75-1 | 97% | 50mg |
149.0CNY | 2021-07-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216821-100mg |
2-Iodo-benzofuran |
69626-75-1 | 97% | 100mg |
¥144.00 | 2024-05-03 | |
Enamine | EN300-646203-10.0g |
2-iodo-1-benzofuran |
69626-75-1 | 95% | 10g |
$1001.0 | 2023-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA811-200mg |
Benzofuran, 2-iodo- |
69626-75-1 | 97% | 200mg |
362.0CNY | 2021-07-15 | |
Enamine | EN300-646203-2.5g |
2-iodo-1-benzofuran |
69626-75-1 | 95% | 2.5g |
$457.0 | 2023-05-24 | |
Enamine | EN300-646203-5.0g |
2-iodo-1-benzofuran |
69626-75-1 | 95% | 5g |
$675.0 | 2023-05-24 | |
Chemenu | CM524180-100mg |
2-Iodobenzofuran |
69626-75-1 | 97% | 100mg |
$72 | 2023-02-17 | |
Enamine | EN300-646203-0.05g |
2-iodo-1-benzofuran |
69626-75-1 | 95% | 0.05g |
$55.0 | 2023-05-24 | |
1PlusChem | 1P006A11-1g |
Benzofuran, 2-iodo- |
69626-75-1 | 97% | 1g |
$106.00 | 2024-04-22 | |
Ambeed | A823774-250mg |
2-Iodobenzofuran |
69626-75-1 | 97% | 250mg |
$45.0 | 2025-03-05 |
Benzofuran, 2-iodo- 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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10. Book reviews
Benzofuran, 2-iodo-に関する追加情報
2-Iodo-Benzofuran (CAS No. 69626-75-1): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
2-Iodo-Benzofuran (CAS No. 69626-75-1) is a significant compound in the field of chemical and pharmaceutical research, known for its unique structure and diverse applications. This compound, characterized by its benzofuran core and an iodine substituent at the 2-position, has garnered attention due to its potential in various synthetic pathways and biological activities.
The benzofuran scaffold is a well-known heterocyclic system that has been extensively studied for its pharmacological properties. The introduction of an iodine atom at the 2-position significantly alters the electronic and steric properties of the molecule, making it a valuable intermediate in the synthesis of more complex compounds. The iodine substituent can be readily functionalized through various chemical reactions, such as Suzuki coupling, Stille coupling, and other palladium-catalyzed cross-coupling reactions, which are essential in modern synthetic chemistry.
Recent research has highlighted the importance of 2-Iodo-Benzofuran in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-iodo-benzofuran exhibit potent antitumor activity against various cancer cell lines. The iodine substituent plays a crucial role in enhancing the lipophilicity and cell membrane permeability of these compounds, thereby improving their therapeutic efficacy.
In addition to its potential in cancer therapy, 2-Iodo-Benzofuran has also shown promise in the treatment of neurodegenerative diseases. A research group at the University of California, Los Angeles (UCLA) reported that certain 2-iodo-benzofuran derivatives can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings suggest that 2-Iodo-Benzofuran could serve as a lead compound for developing new drugs to combat neurodegenerative disorders.
The versatility of 2-Iodo-Benzofuran extends beyond its biological applications. In materials science, this compound has been used as a building block for constructing organic semiconductors and luminescent materials. A study published in Advanced Materials demonstrated that 2-iodo-benzofuran-based polymers exhibit excellent photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthesis of 2-Iodo-Benzofuran typically involves several steps, including the formation of the benzofuran core and subsequent iodination. One common approach is to start with a phenol derivative, which is cyclized to form benzofuran using a suitable catalyst. The resulting benzofuran can then be iodinated using an appropriate reagent, such as iodine monochloride or N-iodosuccinimide (NIS). Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving overall efficiency.
The safety and handling of 2-Iodo-Benzofuran are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe storage and use. It is recommended to handle 2-Iodo-Benzofuran under inert conditions to prevent degradation and to use appropriate personal protective equipment (PPE) to minimize exposure.
In conclusion, 2-Iodo-Benzofuran (CAS No. 69626-75-1) is a versatile compound with significant potential in chemical and pharmaceutical research. Its unique structure and functional group make it an invaluable intermediate for synthesizing complex molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in both academic and industrial settings.
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